molecular formula C7H6F3N3 B12963994 2-(Trifluoromethyl)isonicotinimidamide

2-(Trifluoromethyl)isonicotinimidamide

Cat. No.: B12963994
M. Wt: 189.14 g/mol
InChI Key: QIDYSCAFALMGSA-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)isonicotinimidamide is a fluorinated organic compound that belongs to the class of isonicotinimidamides. The presence of the trifluoromethyl group significantly influences its chemical properties, making it a compound of interest in various scientific fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO2H) under specific reaction conditions . The reaction often requires a catalyst, such as a transition metal complex, to facilitate the formation of the C-CF3 bond.

Industrial Production Methods: In an industrial setting, the production of 2-(Trifluoromethyl)isonicotinimidamide may involve continuous flow processes to ensure efficient and scalable synthesis. The use of microreactor technology can enhance reaction control and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)isonicotinimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups to the molecule.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

2-(Trifluoromethyl)isonicotinimidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)isonicotinimidamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)isonicotinic acid
  • 2-(Trifluoromethyl)imidazole
  • 2-(Trifluoromethyl)benzimidazole

Comparison: Compared to these similar compounds, 2-(Trifluoromethyl)isonicotinimidamide is unique due to its isonicotinimidamide scaffold, which provides distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability .

Properties

Molecular Formula

C7H6F3N3

Molecular Weight

189.14 g/mol

IUPAC Name

2-(trifluoromethyl)pyridine-4-carboximidamide

InChI

InChI=1S/C7H6F3N3/c8-7(9,10)5-3-4(6(11)12)1-2-13-5/h1-3H,(H3,11,12)

InChI Key

QIDYSCAFALMGSA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(=N)N)C(F)(F)F

Origin of Product

United States

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